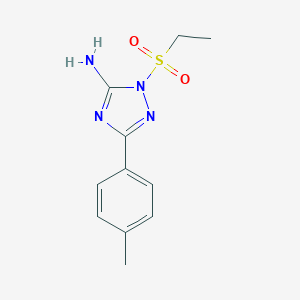
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the reaction of p-tolylhydrazine with ethyl chloroformate to form an intermediate, which is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, it has been shown to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling cascade .
Comparaison Avec Des Composés Similaires
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Similar to the compound but with different substituents, leading to varied biological activities.
3-Nitro-1,2,4-triazole-5-one: Used in energetic materials due to its high energy density. The uniqueness of this compound lies in its specific sulfonyl and p-tolyl substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4O2S |
|---|---|
Poids moléculaire |
266.32g/mol |
Nom IUPAC |
2-ethylsulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c1-3-18(16,17)15-11(12)13-10(14-15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
Clé InChI |
FNOXDPQOAVFNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
SMILES canonique |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















